
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers): is a complex organic compound with the molecular formula C17H28O5 and a molecular weight of 312.40 g/mol . This compound is categorized under phthalates and bioactive small molecules . It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves multiple steps, including esterification and cyclization reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity. Common reagents used in the synthesis include cyclohexanecarboxylic acid, 4-methyl-7-oxyooctanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize impurities. These methods often involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The exact industrial methods are usually kept confidential by manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Applications De Recherche Scientifique
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating specific enzymes and receptors involved in metabolic processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
Compared to similar compounds, 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H28O5 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H28O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12,14-15H,3-11H2,1-2H3,(H,19,20) |
Clé InChI |
GDOQGHAKQNDFFH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


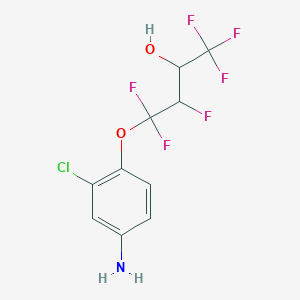

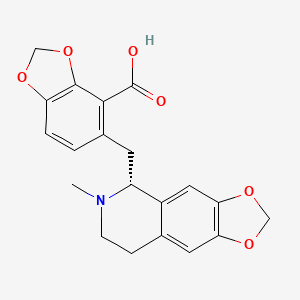


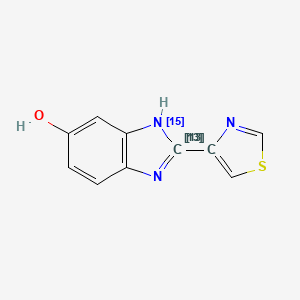
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
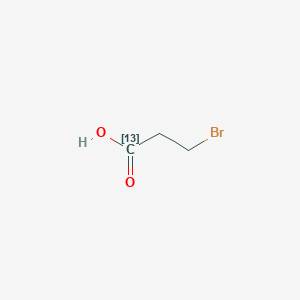
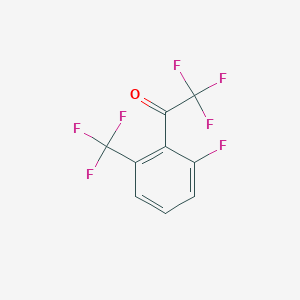
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
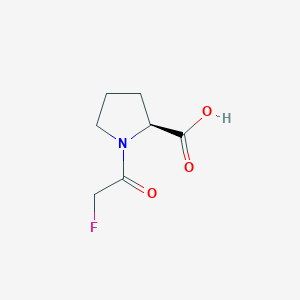
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)


